ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl piperazine-1-carboxylates are used as starting materials in the synthesis of various chemically active compounds. For example, they can react with secondary amines to form N,N′-disubstituted piperazine derivatives, a process exemplified by the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (Vasileva et al., 2018).
Biological Evaluation and Antimicrobial Studies
- Some derivatives of ethyl piperazine-1-carboxylate have shown promising results in antimicrobial studies. Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives synthesized using ethyl piperazine-1-carboxylate as a key component exhibited significant antibacterial and antifungal activities (Rajkumar et al., 2014).
Synthesis of Hybrid Molecules for Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized as part of creating hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were screened for various biological activities, including antimicrobial, antilipase, and antiurease activities, showcasing their potential in medicinal chemistry (Başoğlu et al., 2013).
Application in Novel Drug Design
- Ethyl piperazine-1-carboxylate derivatives have been incorporated into the design of new drugs. For instance, oxazolidinone-indole carboxylate hybrids containing 4-substituted piperazinylphenyloxazolidinones were synthesized for evaluating their antibacterial activities, indicating their relevance in developing new antibacterial agents (Gong Ping, 2008).
In Vitro Antibacterial Activity Studies
- The compounds derived from ethyl piperazine-1-carboxylate have been studied for their in vitro antibacterial activities. Novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates synthesized for antibacterial evaluation showed moderate to significant activities against various bacterial strains (Sharma & Jain, 2008).
Antimicrobial and Antiviral Research
- Ethyl piperazine-1-carboxylate derivatives have been explored for their potential in antimicrobial and antiviral research. This includes the synthesis and evaluation of novel fluoroquinolone derivatives for antimicrobial activities (Srinivasan et al., 2010) and the development of novel inhibitors for Mycobacterium tuberculosis DNA GyrB (Reddy et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to various therapeutic possibilities.
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .
Properties
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)15(21)13-11-18-14-6-4-3-5-12(13)14/h3-6,11,18H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJKBLTYVZBJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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